pyridine-3,4-diol

Description

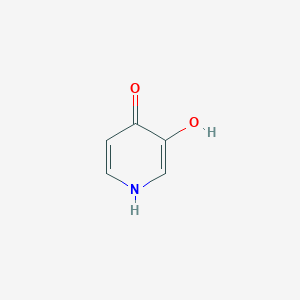

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUVWCJGRQCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274234 | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10182-48-6, 1121-23-9 | |

| Record name | 3,4-Pyridinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10182-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010182486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-PYRIDINEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW0C50CU4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyridine-3,4-diol: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 10182-48-6

Introduction

Pyridine-3,4-diol, a dihydroxypyridine derivative, is a molecule of significant interest in medicinal chemistry and organic synthesis. The pyridine scaffold is a common motif in numerous natural products and FDA-approved drugs, and the introduction of hydroxyl groups can significantly alter the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, thereby influencing its biological activity.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and known biological significance of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C5H5NO2. It exists in tautomeric equilibrium with 3-hydroxy-4(1H)-pyridinone. This tautomerism can be influenced by the solvent, with polar protic solvents favoring the diol form. A summary of its key properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10182-48-6 | |

| Molecular Formula | C5H5NO2 | |

| Molecular Weight | 111.10 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 3,4-Dihydroxypyridine, 3,4-Pyridinediol, 3-Hydroxy-4(1H)-pyridinone | |

| Appearance | Brown solid | |

| Boiling Point | 509.8 ± 30.0 °C at 760 mmHg | |

| Flash Point | 262.1 ± 24.6 °C | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Storage Temperature | 2-8 °C |

Synthesis

A versatile method for the synthesis of substituted pyridine-3,4-diols involves the deprotection of 3-alkoxypyridinol precursors. These precursors can be prepared through a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. The deprotection to yield the final diol can be achieved through several methods depending on the nature of the protecting group.

Experimental Protocol: Synthesis of 2-Methyl-6-(trifluoromethyl)this compound (Example)

This protocol is adapted from the synthesis of a substituted this compound and illustrates the general methodology.

Method A: Hydrogenolysis of a Benzyl Ether Precursor A solution of 3-(benzyloxy)-2-methyl-6-(trifluoromethyl)pyridin-4-ol in methanol is treated with a catalytic amount of palladium on charcoal (10% Pd/C). The mixture is stirred under a hydrogen atmosphere at room temperature for 24 hours. After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.

Reactivity and Applications in Organic Synthesis

Pyridine-3,4-diols are valuable precursors for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions. The hydroxyl groups can be converted into better leaving groups, such as triflates or nonaflates, to facilitate these reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of a pyridine-3,4-diyl bis(nonaflate) with a boronic acid.

A mixture of the pyridine-3,4-diyl bis(nonaflate), the corresponding boronic acid (2.2 equivalents), a palladium catalyst such as Pd(PPh3)4 (5 mol %), and a base such as K2CO3 (3 equivalents) in a suitable solvent system (e.g., 1,4-dioxane/water) is degassed and heated under an inert atmosphere (e.g., argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Spectroscopic Properties

The characterization of this compound and its derivatives relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the pyridine ring. The chemical shifts of the hydroxyl protons can be broad and may exchange with D2O. The position of the aromatic signals will be influenced by the tautomeric equilibrium.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring. The chemical shifts of the carbons bearing the hydroxyl groups will be in the downfield region. The tautomerism between the diol and the pyridinone form will also affect the carbon chemical shifts.[2]

Biological Significance and Metabolic Pathways

Pyridine-containing compounds exhibit a wide range of biological activities, and dihydroxypyridines are of particular interest to medicinal chemists.[3][4] While the specific pharmacological profile of this compound is not extensively documented, it is a known intermediate in the microbial metabolism of 4-hydroxypyridine.

In the bacterium Agrobacterium sp., 4-hydroxypyridine is metabolized via an initial hydroxylation to this compound, catalyzed by 4-hydroxypyridine 3-hydroxylase.[5] The pyridine ring of the resulting diol is then cleaved by a dioxygenase.[3][4]

Experimental Protocol: Enzymatic Assay for this compound Dioxygenase

The activity of this compound dioxygenase can be monitored spectrophotometrically by observing the decrease in substrate concentration or the formation of the ring-cleavage product. A general procedure is as follows:

The assay mixture contains a buffered solution (e.g., Tris-HCl, pH 8.5), a cell-free extract containing the dioxygenase, and this compound. The reaction is initiated by the addition of the substrate. The change in absorbance at a specific wavelength corresponding to the substrate or product is monitored over time. The rate of reaction can be calculated from the initial linear portion of the absorbance versus time plot. Controls lacking the enzyme or substrate should be run in parallel.

Conclusion

This compound is a versatile chemical building block with established utility in organic synthesis and a defined role in microbial metabolism. Its potential as a scaffold for the development of novel therapeutic agents warrants further investigation. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and drug development professionals in exploring the potential of this and related dihydroxypyridine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Pyridine-3,4-diols from 3-Alkoxypyridinols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of pyridine-3,4-diols, valuable intermediates in medicinal chemistry and materials science, through the deprotection of 3-alkoxypyridinol precursors. This document details established methodologies, provides specific experimental protocols, and presents quantitative data to facilitate the selection of optimal synthetic routes.

Introduction

Pyridine-3,4-diols are important heterocyclic scaffolds. Their synthesis often involves the deprotection of a more stable precursor, typically a 3-alkoxypyridinol. The choice of the alkoxy protecting group and the corresponding deprotection method are critical for a successful synthesis, depending on the overall molecular structure and the presence of other functional groups. This guide focuses on three primary methods for the O-dealkylation of 3-alkoxypyridinols: hydrogenolysis of benzyl ethers, cleavage of alkyl ethers with boron tribromide, and acid-catalyzed removal of tert-butyl ethers.

Synthetic Pathways and Methodologies

The conversion of 3-alkoxypyridinols to pyridine-3,4-diols is a straightforward deprotection reaction. The selection of the appropriate method is contingent on the nature of the alkyl group (R) on the 3-alkoxy substituent. A general overview of these transformations is presented below.

Caption: Synthetic routes from 3-alkoxypyridinols to pyridine-3,4-diols.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives from their corresponding 3-alkoxypyridinols, as reported in the literature.[1]

Table 1: Synthesis of Pyridine-3,4-diols via Hydrogenolysis of 3-Benzyloxypyridinols

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 3-(Benzyloxy)-2-methyl-6-(trifluoromethyl)pyridin-4-ol | 2-Methyl-6-(trifluoromethyl)this compound | Pd/C, H₂, MeOH, rt, 1 d | 85 | [1] |

Table 2: Synthesis of Pyridine-3,4-diols via Ether Cleavage with Boron Tribromide

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2,6-Di-tert-butyl-3-methoxypyridin-4-ol | 2,6-Di-tert-butylthis compound | BBr₃, CH₂Cl₂, 0 °C to rt, 1 d | 78 | [1] |

| 2-(tert-Butyl)-6-phenyl-3-methoxypyridin-4-ol | 2-(tert-Butyl)-6-phenylthis compound | BBr₃, CH₂Cl₂, 0 °C to rt, 1 d | 82 | [1] |

Table 3: Synthesis of Pyridine-3,4-diols via Acidolysis of 3-tert-Butoxypyridinols

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 2,6-Di-tert-butyl-3-(tert-butoxy)pyridin-4-ol | 2,6-Di-tert-butylthis compound | TFA:CH₂Cl₂ (1:2), rt, 1 h | 95 | [1] |

Experimental Protocols

Detailed experimental procedures for the three primary deprotection methodologies are provided below. These protocols are adapted from peer-reviewed literature and are intended to be a guide for laboratory practice.[1]

Method A: Hydrogenolysis of 3-(Benzyloxy)pyridin-4-ols

This procedure is suitable for the deprotection of benzyl ethers, which are commonly used protecting groups for hydroxyl functionalities.

Caption: Experimental workflow for the debenzylation of 3-(benzyloxy)pyridin-4-ols.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 3-(benzyloxy)pyridin-4-ol derivative in methanol.

-

Catalyst Addition: To this solution, add 10% palladium on charcoal (10 mol%).

-

Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times). The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature for 24 hours.

-

Work-up: Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with methanol.

-

Isolation: The combined filtrate is concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel.

Method B: Ether Cleavage with Boron Tribromide

This method is effective for the cleavage of more robust alkyl ethers, such as methyl ethers. Boron tribromide is a strong Lewis acid and should be handled with care in a well-ventilated fume hood.

Caption: Experimental workflow for the dealkylation of 3-alkoxypyridinols using BBr3.

Detailed Protocol:

-

Reaction Setup: A solution of the 3-alkoxypyridinol in anhydrous dichloromethane (CH₂Cl₂) is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of boron tribromide (BBr₃) in CH₂Cl₂ is added dropwise via a syringe.

-

Reaction: The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours. Reaction progress is monitored by TLC.

-

Work-up: The reaction is cooled back to 0 °C and carefully quenched by the slow addition of methanol.

-

Isolation: The solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to afford the desired this compound.

Method C: Acidolysis of 3-(tert-Butoxy)pyridin-4-ols

This protocol is specific for the removal of acid-labile protecting groups like the tert-butyl ether. Trifluoroacetic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment.

References

The Tautomeric Equilibrium of Pyridine-3,4-diol and 3-Hydroxy-4(1H)-pyridinone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the tautomeric equilibrium between pyridine-3,4-diol and its corresponding keto form, 3-hydroxy-4(1H)-pyridinone. This equilibrium is of significant interest to researchers, medicinal chemists, and professionals in drug development due to its influence on the physicochemical properties, biological activity, and pharmacokinetic profiles of molecules containing this scaffold. Understanding and controlling this tautomerism is crucial for rational drug design and the development of novel therapeutics.

Introduction to this compound Tautomerism

Pyridine derivatives are fundamental heterocyclic structures in numerous pharmaceuticals and biologically active compounds. The tautomerism of hydroxypyridines is a critical aspect that dictates their chemical behavior and interaction with biological targets. The equilibrium between the enol form (this compound) and the keto form (3-hydroxy-4(1H)-pyridinone) is highly sensitive to the surrounding environment, particularly the solvent.

In non-polar environments, the aromatic enol form, this compound, is generally favored. Conversely, polar solvents, especially those capable of hydrogen bonding, tend to stabilize the more polar zwitterionic keto tautomer, 3-hydroxy-4(1H)-pyridinone.[1] This shift in equilibrium can have profound implications for a compound's solubility, membrane permeability, and receptor binding affinity.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, defined as the ratio of the keto form to the enol form ([keto]/[enol]). This constant is highly dependent on the solvent. While specific data for the this compound system is not extensively published, data from the analogous 3-hydroxypyridine/3-pyridone system provides valuable insights into the expected solvent effects.

Table 1: Representative Spectroscopic Data for Hydroxypyridine Tautomers in Various Solvents

| Solvent | Tautomer Form | λmax (nm) | 1H NMR Chemical Shifts (ppm, representative) | KT ([keto]/[enol]) |

| Cyclohexane | Enol (this compound) | ~278[2] | Aromatic protons: ~7.0-8.5 | < 1 |

| Dioxane | Mixed | - | - | ~1 |

| Chloroform (CDCl3) | Predominantly Enol | - | Aromatic protons predominate | < 1 |

| Ethanol | Mixed | - | Both sets of signals may be present | ~1-2 |

| Water (H2O/D2O) | Predominantly Keto | ~247, ~315[2] | Alkenyl protons: ~6.0-7.5 | > 1 |

| Dimethyl Sulfoxide (DMSO-d6) | Predominantly Keto | - | Alkenyl proton signals are more prominent | > 1 |

Note: The λmax and KT values are based on data for the analogous 3-hydroxypyridine/3-pyridone system and are intended to be representative.[2] 1H NMR shifts are generalized ranges for pyridine and pyridone-type structures.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium is primarily achieved through spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational methods, such as Density Functional Theory (DFT), are also powerful tools for predicting the relative stabilities of the tautomers.

NMR Spectroscopy for Quantitative Analysis

Principle: The enol and keto tautomers possess distinct electronic structures, leading to different chemical shifts for their respective protons in the 1H NMR spectrum. The ratio of the integrals of well-resolved signals corresponding to each tautomer directly reflects their molar ratio in the solvent used.[3]

Detailed Methodology:

-

Sample Preparation:

-

Prepare solutions of the compound (typically 5-10 mg) in a range of deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, D2O, and methanol-d4).

-

Ensure the solvents are of high purity and anhydrous, as water can significantly influence the equilibrium.

-

Use a consistent concentration across all samples to minimize concentration-dependent effects.

-

-

Data Acquisition:

-

Acquire 1H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Maintain a constant temperature for all measurements (e.g., 298 K), as the tautomeric equilibrium can be temperature-sensitive.

-

Ensure a sufficient number of scans to obtain a high signal-to-noise ratio for accurate integration.

-

Employ a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate quantification.

-

-

Data Analysis:

-

Identify and assign the signals corresponding to each tautomer. The aromatic protons of the enol form will typically appear at a different chemical shift than the vinylic protons of the keto form.

-

Carefully integrate a pair of well-resolved, non-overlapping signals, one from each tautomer.

-

Calculate the percentage of each tautomer using the integral values.

-

The tautomeric equilibrium constant (KT) is calculated as the ratio of the integral of the keto form to the integral of the enol form.

-

UV-Vis Spectroscopy for Qualitative and Semi-Quantitative Analysis

Principle: The enol and keto tautomers have different chromophoric systems and thus exhibit distinct absorption maxima (λmax) in their UV-Vis spectra. The aromatic enol form typically has a single absorption band, while the conjugated keto form often displays two distinct bands at different wavelengths.[2] The relative intensities of these bands can be used to estimate the tautomeric ratio.

Detailed Methodology:

-

Sample Preparation:

-

Prepare dilute solutions of the compound in a range of UV-transparent solvents of varying polarity (e.g., cyclohexane, ethanol, water).

-

The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Use the corresponding solvent as a blank for baseline correction.

-

-

Data Analysis:

-

Identify the λmax values for the absorption bands corresponding to the enol and keto tautomers.

-

Changes in the relative intensities of these bands across different solvents provide qualitative information about the shift in the tautomeric equilibrium.

-

For a semi-quantitative analysis, deconvolution of the overlapping spectra can be performed to estimate the contribution of each tautomer.

-

Computational Chemistry (DFT) for Stability Prediction

Principle: Density Functional Theory (DFT) calculations can be employed to model the electronic structure and relative energies of the tautomers in the gas phase and in different solvent environments (using continuum solvation models like PCM).[4][5]

Methodology:

-

Structure Optimization:

-

Build the 3D structures of both the this compound and 3-hydroxy-4(1H)-pyridinone tautomers.

-

Perform geometry optimization calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized structures.

-

To account for solvent effects, perform calculations using a Polarizable Continuum Model (PCM) for various solvents.

-

-

Analysis:

-

The tautomer with the lower calculated energy is predicted to be the more stable form under the given conditions.

-

The energy difference between the tautomers can be related to the equilibrium constant.

-

Visualizing the Tautomeric Equilibrium and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and a typical experimental workflow for its analysis.

Caption: Tautomeric equilibrium between this compound and 3-hydroxy-4(1H)-pyridinone.

Caption: Experimental workflow for determining tautomeric equilibrium.

Conclusion

The tautomeric equilibrium between this compound and 3-hydroxy-4(1H)-pyridinone is a critical factor influencing the properties and activity of molecules containing this moiety. A thorough understanding and characterization of this equilibrium, through a combination of spectroscopic techniques and computational modeling, are essential for the successful design and development of new chemical entities in the pharmaceutical and life sciences sectors. The methodologies outlined in this guide provide a robust framework for researchers to quantitatively and qualitatively assess this important chemical phenomenon.

References

- 1. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 5. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Pyridine-3,4-diol and its Tautomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of pyridine-3,4-diol, with a particular focus on the crucial role of tautomerism in its solid-state form. Drawing from available crystallographic studies, this document elucidates the co-existence of tautomeric forms in the crystalline lattice and presents the experimental methodologies employed for the synthesis and characterization of these compounds.

Tautomeric Landscape of this compound

This compound exists in a tautomeric equilibrium with 3-hydroxy-1H-pyridin-4-one.[1][2] This equilibrium is a critical factor in determining the compound's structure and properties, and its position is significantly influenced by the surrounding environment, such as the solvent.[3] In solution, polar protic solvents like methanol can shift the equilibrium towards the this compound form.[3]

Caption: Tautomeric equilibrium between this compound and 3-hydroxy-1H-pyridin-4-one.

Crystal Structure Analysis: A Case Study of a Substituted Derivative

While the crystal structure of the parent this compound is not extensively documented, a detailed X-ray diffraction analysis of a substituted derivative, 2-tert-Butyl-6-(trifluoromethyl)this compound, provides invaluable insights into the solid-state behavior of this class of compounds.[3]

The most striking feature of the crystal structure is the presence of both the this compound and its 3-hydroxy-pyridin-4-one tautomer in a 1:1 ratio within the crystal lattice.[3] This demonstrates that in the solid state, both tautomers can co-exist in a highly ordered arrangement. The crystal packing is characterized by a network of hydrogen bonds connecting the two different tautomeric forms. Specifically, two molecules of the this compound tautomer are found in one plane, while two molecules of the pyridinone tautomer are situated in a perpendicular plane, with these planes interconnected by hydrogen bridges.[3]

References

An In-depth Technical Guide to Pyridine-3,4-diol: Nomenclature, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridine-3,4-diol, a heterocyclic organic compound of interest in various scientific domains. This document covers its formal nomenclature and synonyms, summarizes its key physicochemical properties, details an experimental protocol for its synthesis, and explores its role in biological pathways.

IUPAC Name and Synonyms

The compound with the chemical structure of a pyridine ring hydroxylated at the 3 and 4 positions is formally named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2]

Due to tautomerism, where protons can migrate, this compound exists in equilibrium with its keto form. This leads to a variety of synonyms used in literature. The most common and IUPAC-accepted alternative name is 3-hydroxy-1H-pyridin-4-one .[3][4] This name represents the pyridinone tautomer, which is often favored in different environments.

Other notable synonyms include:

Physicochemical Properties

A summary of the key quantitative and qualitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₂ | [1] |

| Molecular Weight | 111.10 g/mol | [1] |

| Appearance | White to light yellow crystal or powder | [5] |

| Melting Point | 216 °C (for a derivative) | [3] |

| Boiling Point (Predicted) | 509.8 ± 30.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1][2] |

| Flash Point (Predicted) | 262.1 ± 24.6 °C | [2] |

| Solubility | Soluble in water, ethanol, and ether. | [5] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 49.3 Ų | [2] |

| CAS Number | 10182-48-6 | [1] |

Experimental Protocols: Synthesis of this compound Derivatives

One established method for the synthesis of this compound derivatives is through the deprotection of 3-alkoxypyridin-4-ols.[3] A detailed experimental protocol for the synthesis of a specific derivative, 2-methyl-6-(trifluoromethyl)this compound, via hydrogenolysis of a benzyl-protected precursor is provided below.[3]

Synthesis of 2-Methyl-6-(trifluoromethyl)this compound via Deprotection of 3-(Benzyloxy)-2-methyl-6-(trifluoromethyl)pyridin-4-ol

Materials:

-

3-(Benzyloxy)-2-methyl-6-(trifluoromethyl)pyridin-4-ol (starting material)

-

Palladium on charcoal (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round-bottom flask, a mixture of 3-(benzyloxy)-2-methyl-6-(trifluoromethyl)pyridin-4-ol (970 mg, 3.43 mmol) and 10% palladium on charcoal (365 mg, 0.34 mmol) in methanol (6 mL) is prepared.[3]

-

The flask is sealed and the atmosphere is replaced with hydrogen gas.[3]

-

The reaction mixture is stirred vigorously for 24 hours at room temperature under a hydrogen atmosphere.[3]

-

Upon completion of the reaction, the mixture is filtered through a pad of Celite® to remove the palladium catalyst.[3]

-

The Celite® pad is washed with additional methanol to ensure complete recovery of the product.[3]

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization to afford 2-methyl-6-(trifluoromethyl)this compound as a colorless solid.[3]

Expected Yield: Approximately 74% (489 mg).[3]

Characterization Data for 2-Methyl-6-(trifluoromethyl)this compound: [3]

-

¹H NMR (500 MHz, CD₃OD): δ = 2.41 (s, 3H, Me), 7.00 (s, 1H, 5-H).

-

¹³C NMR (126 MHz, CD₃OD): δ = 17.7 (q, Me), 108.0 (d, C-5), 123.1 (q, ¹JCF = 273 Hz, CF₃), 139.1 (q, ²JCF = 35.3 Hz, C-6), 139.0, 144.4, 154.1 (3 s, C-2, C-3, C-4).

Biological Significance and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities and are intermediates in microbial metabolism.

Microbial Metabolism of this compound

This compound is a key intermediate in the microbial degradation of 4-hydroxypyridine by certain bacteria, such as Agrobacterium sp.[5][6] The metabolic pathway involves the enzymatic cleavage of the pyridine ring.

The metabolic degradation pathway in Agrobacterium sp. is initiated by the oxidation of this compound.[5][6] This reaction is catalyzed by a dioxygenase, which cleaves the pyridine ring between carbon atoms 2 and 3.[5][6] This enzymatic step leads to the formation of 3-formiminopyruvate, which is then further metabolized.[6][7] The pathway ultimately breaks down the pyridine ring into simpler molecules like pyruvate, formate, and ammonia.[5][6]

Potential Therapeutic Applications

Derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, 3,4-dihydroxypyridine has been explored as a potential antithyroid drug.[8] Its mechanism of action is thought to involve the inhibition of thyroglobulin iodination.[8] Furthermore, the broader class of pyridine-containing diols has shown promise for anticancer activity, potentially through the induction of apoptosis in cancer cells.

The workflow for assessing the anticancer potential of such compounds often involves cell viability assays like the MTT assay, followed by more specific assays such as the Annexin V/PI apoptosis assay to determine the mode of cell death.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to this compound (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial metabolism of the pyridine ring. The metabolism of this compound (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-Dihydropyridine | C5H7N | CID 14550603 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Fundamental Reactions of Pyridine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,4-diol, a dihydroxylated pyridine derivative, is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties and the presence of reactive hydroxyl groups make it a valuable scaffold for the synthesis of a wide array of functionalized molecules. Pyridine and its derivatives are integral components of numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities. The diol functionality in this compound enhances its polarity, solubility, and capacity for hydrogen bonding, which can modulate its interactions with biological targets. This guide provides a comprehensive overview of the fundamental reactions of this compound, complete with experimental protocols, quantitative data, and visualizations to support further research and development.

Tautomerism

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 3-hydroxy-4-pyridone. In solution, the pyridone form is often favored due to intermolecular hydrogen bonding and the stability of the amide-like functionality. The position of this equilibrium can be influenced by the solvent, pH, and the presence of substituents. This tautomerism has significant implications for the molecule's reactivity, as the two forms present different reactive sites.

Fundamental Reactions

The reactivity of this compound can be categorized into reactions involving the hydroxyl groups and reactions of the pyridine ring itself.

Reactions of the Hydroxyl Groups

The two hydroxyl groups are primary sites for functionalization, enabling the introduction of various substituents and the construction of more complex molecular architectures.

A key transformation of this compound is its conversion to the corresponding bis(trifluoromethanesulfonate) or bis(nonafluorobutanesulfonate). These "triflates" and "nonaflates" are excellent leaving groups in palladium-catalyzed cross-coupling reactions, thus activating the 3 and 4 positions for C-C and C-heteroatom bond formation.

Experimental Protocol: Synthesis of Pyridine-3,4-diyl bis(trifluoromethanesulfonate)

-

Materials: this compound, triethylamine (Et3N), trifluoromethanesulfonic anhydride (Tf2O), dichloromethane (CH2Cl2).

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (2.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

The resulting bis(triflates) are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups.

Experimental Protocol: Sonogashira Coupling of Pyridine-3,4-diyl bis(triflate)

-

Materials: Pyridine-3,4-diyl bis(triflate), terminal alkyne, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], copper(I) iodide (CuI), triethylamine (Et3N), and a suitable solvent such as N,N-dimethylformamide (DMF).

-

Procedure:

-

To a degassed solution of pyridine-3,4-diyl bis(triflate) (1.0 eq) in DMF under an inert atmosphere, add the terminal alkyne (2.2 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

-

Add triethylamine (3.0 eq) to the mixture.

-

Heat the reaction mixture to a temperature between 60-80 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic solution with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Triflation | 2-tert-Butyl-6-(trifluoromethyl)this compound, Tf2O | Et3N, CH2Cl2 | 2-tert-Butyl-6-(trifluoromethyl)pyridine-3,4-diyl bistriflate | Not specified | [1] |

| Sonogashira Coupling | 2-tert-Butyl-6-(trifluoromethyl)pyridine-3,4-diyl bistriflate, (Triisopropylsilyl)acetylene | Pd(PPh3)4, CuI, iPr2NH, DMF | 2-tert-Butyl-6-(trifluoromethyl)-3,4-bis[(triisopropylsilyl)ethynyl]pyridine | Not specified | [1] |

Reactions of the Pyridine Ring

Logical Relationship of Electrophilic Substitution

Caption: General mechanism for electrophilic aromatic substitution on this compound.

The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom.[2] For this compound, any nucleophilic substitution would likely require the conversion of the hydroxyl groups into better leaving groups, such as triflates, as described earlier. Once converted, the 3- and 4-positions would be highly susceptible to displacement by a wide range of nucleophiles.

Experimental Workflow for Nucleophilic Substitution

Caption: Workflow for nucleophilic substitution on the this compound scaffold.

The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of an acid. The resulting pyridine-N-oxide exhibits altered reactivity, with the ring becoming more susceptible to both electrophilic and nucleophilic attack. For electron-rich pyridines like this compound, the oxidation should proceed readily.

Experimental Protocol: N-Oxidation of this compound

-

Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH2Cl2).

-

Procedure:

-

Dissolve this compound (1.0 eq) in CH2Cl2.

-

Add a solution of m-CPBA (1.1 eq) in CH2Cl2 dropwise at 0 °C.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.

-

Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by crystallization or column chromatography.

-

Biological Activity and Signaling Pathways

Pyridine derivatives are known to possess a wide range of biological activities, including anticancer properties. Some pyridine-containing compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[3][4] The mechanism of action can involve the modulation of key signaling pathways, such as the p53 and JNK pathways.[3] The induction of apoptosis by a pyridine derivative can be a desirable trait in the development of new anticancer drugs.

Apoptosis Signaling Pathway Induced by Pyridine Derivatives

Caption: Simplified signaling pathway of apoptosis induced by certain pyridine derivatives.

Conclusion

This compound is a molecule with a rich and varied chemistry. Its tautomeric nature and the reactivity of its hydroxyl groups and pyridine ring offer numerous possibilities for synthetic transformations. The conversion of the hydroxyl groups to triflates followed by palladium-catalyzed cross-coupling reactions provides a powerful strategy for the synthesis of highly functionalized pyridine derivatives. While the direct electrophilic and nucleophilic substitution on the this compound ring is an area that warrants further exploration, the general principles of pyridine chemistry suggest that such reactions are feasible. The potential of this compound and its derivatives as biologically active agents, particularly in the context of anticancer drug discovery, underscores the importance of continued research into the fundamental reactivity of this versatile heterocyclic scaffold. This guide provides a solid foundation of data and protocols to aid researchers in this endeavor.

References

- 1. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Pyridine-3,4-diol as a Precursor in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing pyridine-3,4-diol as a versatile precursor in palladium-catalyzed cross-coupling reactions. While this compound itself is not directly used as a coupling partner, its conversion to highly reactive bis(perfluoroalkanesulfonate) derivatives, such as bistriflates or bisnonaflates, enables a wide range of carbon-carbon and carbon-nitrogen bond formations. This two-step strategy is particularly useful for the synthesis of complex substituted pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials.[1][2]

This document outlines the protocols for the synthesis of pyridinediyl bis(perfluoroalkanesulfonates) from pyridine-3,4-diols and their subsequent application in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions.

Data Presentation

The following tables summarize the quantitative data for the key transformations, providing a clear comparison of yields and reaction conditions.

Table 1: Synthesis of Pyridinediyl Bis(perfluoroalkanesulfonates) from Pyridine-3,4-diols [1]

| Entry | This compound Substrate | Reagent | Product | Yield (%) |

| 1 | 2-Methyl-5-phenyl-6-(trifluoromethyl)this compound | Triflic anhydride (Tf₂O) | 2-Methyl-5-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | 90 |

| 2 | 2-Methyl-5-phenyl-6-(trifluoromethyl)this compound | Nonafluorobutanesulfonyl fluoride (Nf₂O) | 2-Methyl-5-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(nonafluoromethanesulfonate) | 47 |

| 3 | 2-tert-Butyl-5-phenyl-6-(trifluoromethyl)this compound | Triflic anhydride (Tf₂O) | 2-tert-Butyl-5-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | 85 |

Table 2: Palladium-Catalyzed Sonogashira Coupling of Pyridinediyl Bis(trifluoromethanesulfonate) [2]

| Entry | Bistriflate Substrate | Alkyne Partner | Catalyst System | Product | Yield (%) |

| 1 | 2-Methyl-5-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | (Triisopropylsilyl)acetylene | Pd(PPh₃)₄ / CuI | 2-Methyl-5-phenyl-3,4-bis((triisopropylsilyl)ethynyl)-6-(trifluoromethyl)pyridine | 65 |

| 2 | 2-Methyl-5-phenyl-6-(trifluoromethyl)pyridine-3,4-diyl bis(trifluoromethanesulfonate) | Phenylacetylene | Pd(PPh₃)₄ / CuI | 2-Methyl-5-phenyl-3,4-bis(phenylethynyl)-6-(trifluoromethyl)pyridine | 78 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of Pyridinediyl Bis(trifluoromethanesulfonate)

This protocol describes the conversion of a this compound to its corresponding bistriflate, a key intermediate for cross-coupling reactions.[1]

Materials:

-

This compound derivative (e.g., 2-methyl-5-phenyl-6-(trifluoromethyl)this compound)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Triethylamine (Et₃N)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve the this compound (1.0 eq) in anhydrous dichloromethane.

-

Add triethylamine (4.0 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trifluoromethanesulfonic anhydride (4.0 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by adding water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford the desired pyridinediyl bis(trifluoromethanesulfonate).

Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling

This protocol details the coupling of a pyridinediyl bis(trifluoromethanesulfonate) with a terminal alkyne.[2]

Materials:

-

Pyridinediyl bis(trifluoromethanesulfonate) derivative (1.0 eq)

-

Terminal alkyne (e.g., (triisopropylsilyl)acetylene) (2.4 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (14 mol %)

-

Copper(I) iodide (CuI) (10 mol %)

-

Dimethylformamide (DMF)

-

Diisopropylamine (iPr₂NH)

-

Argon atmosphere

Procedure:

-

To a reaction vessel, add the pyridinediyl bis(trifluoromethanesulfonate) (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.14 eq), copper(I) iodide (0.10 eq), and the terminal alkyne (2.4 eq).

-

Add a mixture of dimethylformamide and diisopropylamine (in a 2:1 volume ratio).

-

Place the reaction mixture under an argon atmosphere.

-

Heat the mixture to 60-70 °C for 4 hours.

-

After cooling to room temperature, purify the reaction mixture by column chromatography to isolate the desired bis-alkenylated pyridine product.

Protocol 3: Representative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a pyridinediyl bis(trifluoromethanesulfonate) with a boronic acid, based on established methods for aryl triflates.[3]

Materials:

-

Pyridinediyl bis(trifluoromethanesulfonate) derivative (1.0 eq)

-

Arylboronic acid (2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol %)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Argon atmosphere

Procedure:

-

In an oven-dried reaction vessel, combine the pyridinediyl bis(trifluoromethanesulfonate) (1.0 eq), arylboronic acid (2.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.10 eq), and potassium phosphate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the vessel.

-

Place the reaction mixture under an argon atmosphere.

-

Heat the reaction to reflux until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography to yield the di-arylated pyridine product.

Protocol 4: Representative Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of a pyridinediyl bis(trifluoromethanesulfonate) with a primary or secondary amine, adapted from standard procedures for aryl triflates.[4][5]

Materials:

-

Pyridinediyl bis(trifluoromethanesulfonate) derivative (1.0 eq)

-

Amine (primary or secondary) (2.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol %)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos) (10 mol %)

-

Sodium tert-butoxide (NaOtBu) (3.0 eq)

-

Toluene or 1,4-Dioxane, anhydrous

-

Argon atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with palladium(II) acetate (0.05 eq), the phosphine ligand (0.10 eq), and sodium tert-butoxide (3.0 eq).

-

Add the pyridinediyl bis(trifluoromethanesulfonate) (1.0 eq) and the amine (2.5 eq).

-

Add anhydrous toluene or 1,4-dioxane.

-

Seal the vessel and heat to 80-110 °C until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the di-aminated pyridine product.

Visualizations

The following diagrams illustrate the experimental workflow and a representative reaction mechanism.

Caption: Overall workflow from this compound to substituted pyridines.

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

References

- 1. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]

- 2. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of Pyridine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of pyridine-3,4-diol. This compound is of interest in medicinal chemistry and drug development due to its structural similarity to biologically active molecules. Understanding its tautomeric nature and spectroscopic properties is crucial for its identification, characterization, and the development of derivatives.

Introduction

This compound, also known as 3,4-dihydroxypyridine, exists in equilibrium with its tautomeric form, 3-hydroxy-4(1H)-pyridone. In solution and in the solid state, the pyridone tautomer is generally considered to be the predominant form due to the aromaticity of the pyridine ring in this configuration. This tautomerism significantly influences the observed ¹H and ¹³C NMR spectra. The data presented herein pertains to the characterization of this molecule, which is crucial for researchers in organic synthesis, medicinal chemistry, and drug development.

Tautomerism of this compound

The equilibrium between the diol and the pyridone tautomers is a key feature of this molecule. The pyridone form is stabilized by the presence of a keto-enol-like system within the aromatic ring, which generally makes it the more stable and thus more abundant tautomer under most conditions.

Caption: Tautomeric equilibrium between this compound and 3-hydroxy-4(1H)-pyridone.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound hydrochloride, which exists predominantly as the 3-hydroxy-4(1H)-pyridone tautomer in DMSO-d₆ solution.

Table 1: ¹H NMR Chemical Shifts for this compound Hydrochloride[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.21 | d | 1.2 |

| H-5 | 7.34 | d | 6.4 |

| H-6 | 8.16 | dd | 6.4, 1.2 |

| OH | 11.31 | bs | - |

| NH | 14.17 | bs | - |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Chemical Shifts for this compound Hydrochloride[1]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 134.8 |

| C-3 | 145.1 |

| C-4 | 161.1 |

| C-5 | 112.6 |

| C-6 | 127.0 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the synthesis and NMR spectroscopic analysis of this compound and its derivatives.[1][2]

Synthesis of this compound Hydrochloride[1]

-

Preparation of 3-(Benzyloxy)-4H-pyran-4-one: To a solution of 3-hydroxy-4H-pyran-4-one (1.12 g, 10 mmol) in methanol (20 mL), add sodium hydroxide (0.44 g, 11 mmol) in water (2 mL).

-

Add benzyl bromide (1.88 g, 11 mmol) to the mixture and reflux for 8 hours.

-

Cool the reaction mixture to room temperature.

-

Ammonolysis: Add a 25% aqueous ammonia solution (40 mL) to the cooled solution and heat the resulting mixture at 70 °C for 4 hours.

-

Work-up: Remove most of the ammonia and methanol under reduced pressure.

-

Filter the residue, wash with water and acetone, and air-dry to obtain 3-(benzyloxy)-4(1H)-pyridone.

-

Debenzylation: The crude 3-(benzyloxy)-4(1H)-pyridone is then debenzylated using a suitable method, such as catalytic hydrogenation, to yield this compound.

-

Salt Formation: The resulting this compound can be treated with hydrochloric acid to form the hydrochloride salt for improved stability and solubility for analysis.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to appropriately cover the aromatic and exchangeable proton regions (e.g., 0-16 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire the ¹³C NMR spectrum on the same spectrometer, operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Acquire a larger number of scans compared to the ¹H spectrum to obtain an adequate signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Logical Workflow for NMR Analysis

The following diagram illustrates the general workflow for the NMR analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and NMR analysis of this compound.

Structure and Atom Numbering

The diagram below shows the structure of the predominant 3-hydroxy-4(1H)-pyridone tautomer with the standard atom numbering used for NMR signal assignment.

References

Application Notes and Protocols for X-ray Crystallography of Pyridine-3,4-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of pyridine-3,4-diol derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science. A key structural feature of these derivatives is the potential for tautomerism between the diol and pyridin-4-one forms, which can be elucidated through crystallographic studies.[1][2]

Introduction to the Crystallography of this compound Derivatives

This compound scaffolds are present in numerous biologically active molecules and functional materials.[1] X-ray crystallography provides definitive insights into their three-dimensional structure, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.

A significant characteristic of this compound derivatives is their existence as tautomers. In solution, an equilibrium often exists between the this compound and the 3-hydroxy-4(1H)-pyridone forms. X-ray crystal structure analysis has demonstrated that in the solid state, a mixture of these tautomers can co-exist, often forming intricate hydrogen-bonding networks.[1][2] For instance, the crystal structure of 2-tert-butyl-6-methyl-5-phenyl-pyridine-3,4-diol revealed a 1:1 ratio of the diol and its corresponding pyridinone tautomer in the solid state.[1]

Data Presentation

The following tables summarize representative crystallographic data for a related diol derivative, di-4-pyridylmethanediol, to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.

Table 1: Crystal Data and Structure Refinement for Di-4-pyridylmethanediol. [3]

| Parameter | Value |

| Empirical formula | C₁₁H₁₀N₂O₂ |

| Formula weight | 202.21 |

| Temperature (K) | 173(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal system | Tetragonal |

| Space group | I4₁cd |

| a (Å) | 7.6130(2) |

| b (Å) | 7.6130(2) |

| c (Å) | 17.5864(11) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1019.27(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.317 |

| Absorption coefficient (mm⁻¹) | 0.094 |

| F(000) | 424 |

| Crystal size (mm³) | 0.30 x 0.22 x 0.16 |

| θ range for data collection (°) | 3.66 to 27.50 |

| Index ranges | -9 ≤ h ≤ 9, -9 ≤ k ≤ 9, -22 ≤ l ≤ 22 |

| Reflections collected | 14287 |

| Independent reflections | 605 [R(int) = 0.0401] |

| Completeness to θ = 25.00° (%) | 99.8 |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9850 and 0.9722 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 605 / 1 / 72 |

| Goodness-of-fit on F² | 1.134 |

| Final R indices [I>2σ(I)] | R₁ = 0.0292, wR₂ = 0.0745 |

| R indices (all data) | R₁ = 0.0318, wR₂ = 0.0763 |

| Largest diff. peak and hole (e.Å⁻³) | 0.132 and -0.131 |

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the preparation of substituted pyridine-3,4-diols involves the deprotection of 3-alkoxypyridinol precursors.[1]

Protocol 1: Deprotection of 3-Alkoxypyridinols

-

Hydrogenolysis (for benzyl-protected precursors):

-

Dissolve the benzyl-protected 3-alkoxypyridinol in methanol.

-

Add a catalytic amount of palladium on charcoal (10 mol %).

-

Stir the mixture under a hydrogen atmosphere at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound derivative.

-

Purify the product by column chromatography on silica gel.

-

-

Cleavage with Boron Tribromide (for methyl-protected precursors):

-

Dissolve the methyl-protected 3-alkoxypyridinol in dichloromethane.

-

Cool the solution to 0 °C.

-

Add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

-

Cleavage with Trifluoroacetic Acid (for tert-butyl-protected precursors):

-

Dissolve the tert-butyl-protected 3-alkoxypyridinol in a 1:2 mixture of trifluoroacetic acid and dichloromethane.

-

Stir the solution at room temperature for 1 hour.

-

Remove the solvent and excess acid under reduced pressure.

-

Purify the product by recrystallization.

-

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.

Protocol 2: Single Crystal Growth

-

Solvent Selection:

-

Begin by screening a range of solvents for solubility of the purified this compound derivative. Common solvents to test include methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene.

-

A suitable solvent system will typically be one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a small vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature. For very soluble compounds, cooling to lower temperatures (e.g., 4 °C) may be necessary.

-

-

Vapor Diffusion:

-

Liquid-Liquid Diffusion: In a test tube, carefully layer a solution of the compound in a dense, good solvent with a less dense, poor solvent in which the compound is insoluble. Crystals may form at the interface.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of a concentrated solution of the compound on a siliconized cover slip (hanging drop) or in a small well (sitting drop). Invert the cover slip over a reservoir containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop will induce crystallization.

-

X-ray Diffraction Data Collection and Structure Refinement

Protocol 3: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting:

-

Select a suitable single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

-

Mount the crystal on a goniometer head using a cryoloop and cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Perform initial test exposures to assess crystal quality and determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data using a suitable data collection strategy (e.g., a series of ω and φ scans). Data is typically collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal motion and radiation damage.

-

-

Data Reduction:

-

Integrate the raw diffraction images to obtain the intensities of the individual reflections.

-

Apply corrections for Lorentz and polarization effects.

-

Perform an absorption correction if necessary (e.g., multi-scan).

-

Merge equivalent reflections to produce a final set of unique reflection data.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares refinement. This involves refining atomic coordinates, displacement parameters, and occupancies.

-

Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

The final refined structure should have low R-factors and a good goodness-of-fit.

-

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and structural considerations for this compound derivatives.

Caption: Experimental workflow for the X-ray crystallography of this compound derivatives.

References

Application Notes and Protocols: Pyridine-3,4-diol in Fluorescent Material Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3,4-diol, and its tautomeric form 3-hydroxy-4-pyridinone, represent a versatile scaffold for the development of novel fluorescent materials. The inherent photophysical properties of the pyridine ring, combined with the electronic influence of the hydroxyl groups, provide a foundation for creating fluorophores with tunable emission spectra, high quantum yields, and sensitivity to their local environment. These characteristics make them promising candidates for a range of applications, including bioimaging, chemical sensing, and as components in optoelectronic materials. This document provides an overview of their applications, quantitative data on representative compounds, and detailed experimental protocols.

Applications in Fluorescent Material Development

Fluorescent materials derived from the this compound core have found utility in several key areas:

-

Bioimaging: Water-soluble derivatives have been successfully employed for cellular imaging. Their low cytotoxicity and ability to be functionalized for specific targeting make them valuable tools for visualizing cellular structures and processes. For instance, certain substituted pyridine dicarboxylates have demonstrated strong fluorescence in cell imaging applications with low toxicity.[1]

-

Ion Sensing: The 3-hydroxy-4-pyridinone tautomer is an effective chelator for metal ions. This property has been exploited to create fluorescent sensors that exhibit a change in their emission properties upon binding to specific cations, such as Fe(III).[2][3] This is particularly relevant for studying metal ion homeostasis in biological systems.

-

Environmental Sensing: Pyridine-based fluorophores have been developed as optical sensors for detecting pollutants, such as benzene and fuel adulterants in gasoline, by monitoring fluorescence quenching.[4]

-

Organic Fluorophores: Derivatives of the related pyrrolo[3,4-c]pyridine structure exhibit fluorescence in the blue-green spectral range and are being investigated as core structures for novel functional materials.[5]

Quantitative Data of Representative Pyridine-Based Fluorophores

The following table summarizes the photophysical properties of several fluorescent compounds based on pyridine derivatives, providing a comparative overview of their performance.

| Compound Class | Derivative | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Solvent | Reference |

| Aminopyridine | Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 485 | 0.31 | Dichloromethane | [6] |

| Aminopyridine | Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.27 | Dichloromethane | [6] |

| Aminopyridine | Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.32 | Dichloromethane | [6] |

| Aminopyridine | Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.22 | Dichloromethane | [6] |

| Aminopyridine | Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.01 | Dichloromethane | [6] |

| Coumarin-Pyridine | 4-Alkylcoumarin-pyridine derivatives | 210-307 | 402-415 | 0.06-0.19 | Not Specified | [7] |

Experimental Protocols

Protocol 1: Synthesis of Multisubstituted Aminopyridine Fluorophores

This protocol is adapted from a method for synthesizing fluorescent multisubstituted aminopyridines.[6]

Objective: To synthesize a fluorescent aminopyridine derivative via a Rh-catalyzed coupling and cyclization reaction.

Materials:

-

[Rh(COD)Cl]₂ (catalyst)

-

2,2'-bipyridine (ligand)

-

1,4-dioxane (solvent)

-

Vinyl azide derivative

-

Isonitrile derivative

-

NH₄Cl

-

NaHCO₃

-

Alkyne derivative

-

Silica gel for chromatography

Procedure:

-

In a Schlenk flask under a nitrogen atmosphere, dissolve [Rh(COD)Cl]₂ (0.005 mmol) and 2,2'-bipyridine (0.01 mmol) in 1,4-dioxane (2 mL).

-

Add the vinyl azide and isonitrile to the reaction mixture via syringe and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the vinyl azide spot disappears.

-

Add NH₄Cl, NaHCO₃, and the desired alkyne to the mixture.

-

Heat the reaction mixture to 120 °C for 8 hours.

-

After cooling, concentrate the reaction solution in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the final fluorescent aminopyridine product.

-

Characterize the product using NMR and mass spectrometry.

Photophysical Measurement:

-

Prepare a 10 μM solution of the purified aminopyridine in the desired solvent (e.g., dichloromethane).

-

Measure the absorption and emission spectra using a spectrophotometer and a spectrofluorometer, respectively.

-

Determine the fluorescence quantum yield relative to a standard fluorophore.

Protocol 2: General Procedure for Synthesis of 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines

This protocol describes a microwave-assisted synthesis of novel tridentate ligands.[8]

Objective: To synthesize fluorescent bis-pyrazolopyridines using microwave irradiation.

Materials:

-

5-aminopyrazole derivative (1.00 mmol)

-

Aryl-aldehyde derivative (0.50 mmol)

-

Microwave reactor

-

Silica gel for flash chromatography

-

CH₂Cl₂ (eluent)

Procedure:

-

In a sealed microwave tube containing a Teflon-coated magnetic stirring bar, mix the 5-aminopyrazole (1.00 mmol) and the appropriate aryl-aldehyde (0.50 mmol).

-

Subject the solvent-free mixture to microwave irradiation at 250 °C (260 W) for 15 minutes.

-

Cool the reaction mixture to 50 °C using an airflow.

-

Directly purify the crude product by flash chromatography on silica gel using CH₂Cl₂ as the eluent to yield the desired bis-pyrazolopyridine.

-

Characterize the synthesized compounds using spectroscopic methods and HRMS analysis.

Protocol 3: Cellular Imaging with a Water-Soluble Pyridine Dicarboxylate

This protocol outlines the general steps for using a water-soluble pyridine-based fluorophore for live-cell imaging.[1]

Objective: To visualize intracellular structures using a fluorescent pyridine dicarboxylate derivative.

Materials:

-

4T1 mouse breast cancer cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Water-soluble fluorescent pyridine dicarboxylate probe

-

Paraformaldehyde (for fixing, optional)

-

Fluorescence microscope

Procedure:

-